Benzyl 3-formyl-4-methoxybenzoate

Description

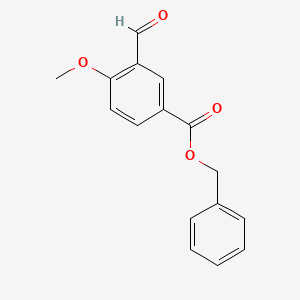

Benzyl 3-formyl-4-methoxybenzoate is a benzoic acid ester derivative characterized by a benzyl ester group at the carboxyl position, a formyl (-CHO) substituent at the 3-position, and a methoxy (-OCH₃) group at the 4-position of the aromatic ring (Figure 1). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials due to its reactive formyl group, which facilitates further derivatization. Its synthesis typically involves multi-step reactions, including esterification and formylation, as demonstrated in analogous protocols for related compounds .

Properties

CAS No. |

83027-07-0 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

benzyl 3-formyl-4-methoxybenzoate |

InChI |

InChI=1S/C16H14O4/c1-19-15-8-7-13(9-14(15)10-17)16(18)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

InChI Key |

UPILCTRANVVWQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-formyl-4-methoxybenzoate typically involves the esterification of 3-formyl-4-methoxybenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-carboxy-4-methoxybenzoic acid.

Reduction: Benzyl 3-hydroxymethyl-4-methoxybenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzyl 3-formyl-4-methoxybenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and aldehydes.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-formyl-4-methoxybenzoate depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the formyl group is reduced to an alcohol by the addition of hydrogen atoms. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

The structural and functional properties of benzyl 3-formyl-4-methoxybenzoate are best understood through comparison with other benzoate derivatives. Below, we analyze its key distinctions from analogs in terms of substituent effects, physicochemical properties, and applications.

Substituent Position and Reactivity

Methyl 4-Benzyloxy-3-Methoxybenzoate

The absence of the formyl group reduces its reactivity in nucleophilic additions or condensations, making it less versatile in synthetic applications. However, the increased electron-donating methoxy groups enhance its stability against oxidation compared to the formyl-containing derivative .

Benzyl 4-Benzyloxy-2-Hydroxy-3-Formyl-6-Methylbenzoate

From , this compound (Compound 9) features additional substituents: a hydroxyl (-OH) at position 2 and a methyl (-CH₃) group at position 4. The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents, while the methyl group sterically hinders reactions at the adjacent formyl site. The melting point and chromatographic behavior (Rf values) differ significantly due to these structural variations .

Methyl Benzoate (CAS 93-58-3)

A simpler aliphatic benzoate, methyl benzoate lacks aromatic substituents entirely.

Physicochemical Properties

Table 1 highlights key differences in physical properties:

| Compound | CAS # | Substituents | Melting Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| This compound | Not reported | 3-CHO, 4-OCH₃, benzyl ester | Not reported | High (formyl-mediated reactions) |

| Methyl 4-benzyloxy-3-methoxybenzoate | Not reported | 3-OCH₃, 4-OBn, methyl ester | Not reported | Moderate (electron-rich aromatic) |

| Benzyl 4-benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate | Not reported | 2-OH, 3-CHO, 4-OBn, 6-CH₃ | 78–93 (varies) | Steric hindrance at formyl site |

| Methyl benzoate | 93-58-3 | None (simple ester) | -12 | Low (limited functional groups) |

Table 1. Comparative physicochemical properties of select benzoate derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.